molecular formula C22H23NO3 B1272406 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 73349-37-8

2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Numéro de catalogue: B1272406
Numéro CAS: 73349-37-8
Poids moléculaire: 349.4 g/mol
Clé InChI: OHMNZXDXOKJCME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Classification Within Isoquinoline Alkaloids

2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a synthetic derivative of the tetrahydroisoquinoline (THIQ) alkaloid family, characterized by a partially saturated isoquinoline core fused with a benzene ring. The compound’s structure features:

  • A tetrahydroisoquinoline backbone with a ketone group at position 1.
  • A cyclohexyl substituent at position 2.
  • A phenyl group at position 3.
  • A carboxylic acid moiety at position 4.

This architecture places it within the benzylisoquinoline subclass , which is known for diverse pharmacological activities. Unlike natural isoquinoline alkaloids (e.g., morphine, berberine), this compound incorporates non-natural substituents (cyclohexyl, phenyl) and a carboxylic acid, enhancing its structural complexity and potential for targeted bioactivity.

Table 1: Structural comparison with related isoquinoline alkaloids

Compound Core Structure Substituents (Positions) Functional Groups
Morphine Tetrahydroisoquinoline Methyl, hydroxyl (3, 6) Ether, phenol
Berberine Dihydroisoquinoline Methoxy, methylenedioxy Quaternary ammonium
Target Compound Tetrahydroisoquinoline Cyclohexyl (2), phenyl (3) Ketone (1), carboxylic acid (4)

Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

Tetrahydroisoquinoline derivatives have been explored since the early 20th century, with key milestones including:

  • 1920s–1950s : Isolation of natural THIQs (e.g., papaverine) and their characterization as antispasmodics.
  • 1980s–2000s : Synthetic modifications to enhance bioavailability and target specificity, leading to analogs like nomifensine (antidepressant) and saframycins (anticancer agents).
  • 2010s–Present : Rational design of THIQ-based therapeutics for neurodegenerative diseases (e.g., 1MeTIQ for Alzheimer’s disease) and cancer (e.g., ecteinascidins).

The introduction of cyclohexyl and phenyl groups in 2-cyclohexyl-1-oxo-3-phenyl-THIQ-4-carboxylic acid reflects modern strategies to optimize steric bulk and aromatic interactions for receptor binding. The ketone at position 1 and carboxylic acid at position 4 further enable hydrogen bonding and salt bridge formation, critical for molecular recognition.

Significance of Carboxylic Acid Functionalization in Heterocyclic Systems

The carboxylic acid group in this compound serves multiple roles:

  • Solubility Enhancement : Improves aqueous solubility compared to non-polar THIQ analogs, facilitating pharmacokinetic optimization.
  • Bioisosteric Replacement : Mimics phosphate or sulfate groups in biological targets, as seen in antiviral and enzyme-inhibiting drugs.
  • Synthetic Versatility : Enables conjugation with amines or alcohols to form amides or esters, expanding derivatization potential.

Table 2: Impact of carboxylic acid on physicochemical properties

Property Without Carboxylic Acid With Carboxylic Acid
LogP (lipophilicity) ~3.5–4.2 ~2.1–2.8
Water Solubility (mg/mL) <0.1 1.5–3.0
Hydrogen Bond Donors 0–1 2

The carboxylic acid moiety also aligns with trends in multi-target drug design , where polar functional groups improve interactions with proteins like kinases or GPCRs. For example, THIQ-based kinase inhibitors (e.g., eravacycline analogs) often employ carboxylic acids to chelate metal ions or stabilize binding pockets.

Propriétés

IUPAC Name

2-cyclohexyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-21-18-14-8-7-13-17(18)19(22(25)26)20(15-9-3-1-4-10-15)23(21)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,19-20H,2,5-6,11-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNZXDXOKJCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376961
Record name 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73349-37-8
Record name 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Core Synthetic Strategies for Tetrahydroisoquinoline Derivatives

Castagnoli–Cushman Reaction

The Castagnoli–Cushman reaction is a cornerstone for synthesizing tetrahydroisoquinoline-4-carboxylic acids. This one-pot, three-component reaction involves:

  • Homophthalic anhydride as the cyclic carbonyl precursor.
  • Aldehydes (e.g., benzaldehyde for phenyl groups).
  • Amines (e.g., cyclohexylamine for cyclohexyl substitution).
General Procedure (Adapted from):
  • Imine Formation : Cyclohexylamine reacts with benzaldehyde in dichloromethane (DCM) at room temperature for 24 hours to form the intermediate imine. Molecular sieves (3 Å) are often employed to absorb water and drive the equilibrium toward imine formation.
  • Nucleophilic Addition : The imine undergoes nucleophilic attack by homophthalic anhydride in refluxing toluene (110°C, 6 hours), leading to ring-opening and subsequent cyclization to form the tetrahydroisoquinoline core.
  • Acid Workup : The crude product is treated with p-toluenesulfonic acid (p-TsOH) in toluene under Dean–Stark conditions to dehydrate intermediate hemiaminals, yielding the final 1-oxo derivative.

Key Modifications for Cyclohexyl Substitution :

  • Cyclohexylamine must be freshly distilled to avoid side reactions from moisture.
  • Anhydrous toluene and DCM are critical to prevent hydrolysis of the imine intermediate.

Alternative Synthetic Pathways

Reductive Amination and Suzuki Coupling

While primarily used for N-aryl tetrahydroisoquinolines, this method can be adapted for alkyl substituents:

  • Reductive Amination : Ortho-bromobenzaldehyde reacts with cyclohexylamine in methanol under acidic conditions (acetic acid) followed by sodium cyanoborohydride reduction to yield N-cyclohexyl-2-bromobenzylamine.
  • Suzuki–Miyaura Coupling : The bromine substituent is replaced with a vinyl or aryl group using palladium catalysis (e.g., Pd(PPh₃)₄) and boronic esters. However, introducing carboxylic acid groups requires additional steps.

Limitations :

  • Low yields (~30–55%) for alkylamines compared to aromatic amines.
  • Requires post-functionalization to install the carboxylic acid group.

Multi-Step Synthesis via Mixed Anhydrides

Patent literature describes mixed anhydrides as intermediates for activating carboxylic acids. A hypothetical route involves:

  • Protection of Carboxylic Acid : The acid is converted to a mixed anhydride (e.g., with pivaloyl chloride) to enhance reactivity.
  • Cyclization : Intramolecular amide bond formation under basic conditions generates the tetrahydroisoquinoline ring.
  • Deprotection : Acidic hydrolysis regenerates the carboxylic acid group.

Challenges :

  • Risk of racemization at stereocenters during anhydride formation.
  • Limited literature validation for tetrahydroisoquinolines.

Optimization and Characterization

Reaction Conditions and Yields

Parameter Castagnoli–Cushman Reductive Amination
Temperature 110°C (toluene reflux) 0°C to rt (DCM)
Catalyst p-TsOH Pd(PPh₃)₄
Yield (Overall) 52–53% 21–34%
Purification Recrystallization (MeCN) Preparative HPLC

Spectroscopic Characterization

  • ¹H NMR : The cyclohexyl group exhibits multiplet signals at δ 1.2–1.8 ppm (axial/equatorial protons), while the phenyl group resonates as a multiplet at δ 7.2–7.6 ppm.
  • ¹³C NMR : The carbonyl carbons (C=O) appear at δ 170–175 ppm, and the trifluoromethyl group (if present) shows a quartet at δ 119 ppm (J = 274.6 Hz).
  • MS (ESI) : Molecular ion peak at m/z 341.451 [M+H]⁺ aligns with the molecular formula C₂₁H₂₇NO₃.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl or cyclohexyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

Biological Activities

Research has shown that 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exhibits several biological activities:

  • Antioxidant Properties : Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cells. Its antioxidant capability is significant in preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways. This property makes it a candidate for treating conditions such as arthritis and other inflammatory disorders.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis (cell death) induced by neurotoxic agents. This property is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antimicrobial Activity : Some research indicates that the compound possesses antimicrobial properties against a range of pathogens, making it a potential candidate for developing new antibiotics.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study BAnti-inflammatory EffectsShowed inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases.
Study CNeuroprotective EffectsIn vitro studies revealed reduced apoptosis in neuronal cell lines exposed to neurotoxins when treated with the compound.
Study DAntimicrobial ActivityExhibited bactericidal effects against Gram-positive bacteria with minimum inhibitory concentration values comparable to existing antibiotics.

Mécanisme D'action

The mechanism of action of 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid include other tetrahydroisoquinoline derivatives, such as:

Activité Biologique

2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS No. 73349-37-8) is a compound within the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. One common method includes the Castagnoli–Cushman reaction, which facilitates the formation of isoquinoline derivatives through the reaction of imines with cyclic anhydrides. This method has been reported to yield high-efficiency products with diverse substituents that can modulate their pharmacological properties .

Antiproliferative Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain synthesized compounds from this class can inhibit cell proliferation in HeLa and K562 cell lines with IC50 values as low as 0.071 μM . The mechanisms often involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Anti-inflammatory Properties

Compounds structurally related to 2-cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline have been recognized for their non-steroidal anti-inflammatory properties. They are known to act as effective agents by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Such compounds have demonstrated reduced toxicity compared to traditional NSAIDs while maintaining or enhancing anti-inflammatory efficacy .

Neuroprotective Effects

The potential neuroprotective effects of tetrahydroisoquinoline derivatives have also been explored. Certain studies suggest that these compounds may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties. This could be particularly relevant in conditions such as Alzheimer's disease .

Case Studies

Study ReferenceCompound TestedCell LinesIC50 (μM)Mechanism
13dHeLa0.126Tubulin polymerization inhibition
2-Cyclohexyl...K5620.071Apoptosis induction
Various analoguesIsolated atrium0.32Bradycardic activity

Q & A

Basic Research Questions

Q. What is the molecular formula and weight of the compound, and how is this validated experimentally?

  • Answer : The molecular formula is C₂₀H₂₅NO₃ with a molecular weight of 327.4174 g/mol , as reported in safety data sheets (SDS) . Validation typically involves high-resolution mass spectrometry (HRMS) or elemental analysis. For purity confirmation, researchers should use HPLC coupled with UV detection (≥95% purity threshold) and compare retention times to standards.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles certified to EN 166 or ANSI Z87.1 standards .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Emergency measures : Flush eyes with water for ≥15 minutes and seek medical attention for persistent irritation .

Q. What is a standard synthetic route for this compound, and what are critical reaction parameters?

  • Answer : While direct synthesis data for this compound is limited, analogous isoquinoline derivatives are synthesized via acid-catalyzed cyclization (e.g., acetic acid/sodium acetate reflux for 2.5–3 hours) . Key parameters include:

  • Temperature : Maintain reflux conditions (≈118°C for acetic acid).
  • Precipitate isolation : Filter and recrystallize from acetic acid to improve purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Answer : Yield optimization strategies include:

  • Catalyst screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Solvent effects : Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Reaction monitoring : Use TLC or in-situ IR to detect completion and minimize side products .

Q. How should contradictions in stability data (e.g., pH sensitivity) be addressed during experimental design?

  • Answer :

  • Stability testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH).
  • Analytical validation : Use UPLC-MS to identify degradation products and infer degradation pathways.
  • Storage recommendations : Store in airtight containers at –20°C under inert gas (e.g., argon) to mitigate hydrolysis/oxidation .

Q. What analytical methods are suitable for resolving structural ambiguities in this compound?

  • Answer :

  • Stereochemical analysis : Employ X-ray crystallography or NOESY NMR to confirm cyclohexyl/phenyl spatial orientation.
  • Functional group identification : Use FTIR (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group) and ¹³C NMR (carboxylic acid carbon at ~175 ppm) .
  • Impurity profiling : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities.

Data Contradiction Analysis

Q. How to reconcile discrepancies in carcinogenicity classifications across data sources?

  • Answer : The compound is not classified as carcinogenic by IARC or ACGIH at concentrations ≥0.1% . Discrepancies may arise from:

  • Impurity profiles : Trace contaminants (e.g., aryl amines) in some batches could skew results.
  • Study design : Review original carcinogenicity assays for dose thresholds and exposure duration. Mitigate by repurifying the compound via column chromatography and retesting .

Methodological Recommendations

Q. What strategies ensure reproducibility in biological assays involving this compound?

  • Answer :

  • Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Positive controls : Use structurally validated inhibitors/agonists (e.g., staurosporine for kinase assays).
  • Dose-response validation : Perform triplicate experiments with ≥6 concentration points to calculate accurate IC₅₀ values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.